Benzyl 3-amino-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

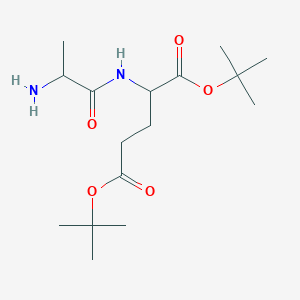

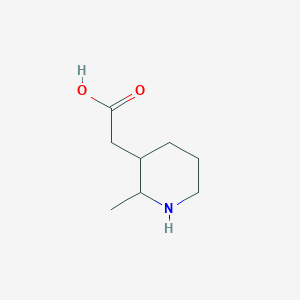

Benzyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propanoic acid, featuring a benzyl group attached to the nitrogen atom and an amino group at the third carbon position

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzyl-3-Amino-3-oxopropanoat kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Benzylamin mit Ethyl-3-oxopropanoat unter sauren Bedingungen. Die Reaktion verläuft typischerweise wie folgt:

- Benzylamin wird zu einer Lösung von Ethyl-3-oxopropanoat in einem geeigneten Lösungsmittel, wie z. B. Ethanol, hinzugefügt.

- Das Gemisch wird unter Rückfluss mit einer katalytischen Menge an Säure, wie z. B. Salzsäure, erhitzt, um die Reaktion zu beschleunigen.

- Nach Beendigung wird das Reaktionsgemisch abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Benzyl-3-Amino-3-oxopropanoat kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit erhöhen. Darüber hinaus können industrielle Prozesse umweltfreundliche Chemieprinzipien, wie z. B. lösungsmittelfreie Bedingungen oder die Verwendung von umweltfreundlichen Lösungsmitteln, einbeziehen.

Analyse Chemischer Reaktionen

Reaktionstypen: Benzyl-3-Amino-3-oxopropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln, wodurch Benzyl-3-Amino-3-hydroxypropanoat entsteht.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen umfassen.

Hauptprodukte:

Oxidation: Benzyl-3-Amino-3-oxopropanoat kann in Benzyl-3-Amino-3-oxo-2-propansäure umgewandelt werden.

Reduktion: Das Reduktionsprodukt ist Benzyl-3-Amino-3-hydroxypropanoat.

Substitution: Je nach verwendetem Nukleophil können verschiedene substituierte Derivate gebildet werden.

Wissenschaftliche Forschungsanwendungen

Benzyl-3-Amino-3-oxopropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Proteinwechselwirkungen eingesetzt.

Medizin: Die Forschung untersucht sein Potenzial als Vorläufer für die Medikamentenentwicklung, insbesondere bei der Synthese von Verbindungen mit Antikrebs- und antimikrobiellen Eigenschaften.

Industrie: Es wird bei der Produktion von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Benzyl-3-Amino-3-oxopropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann als Enzyminhibitor wirken, indem sie an das aktive Zentrum von Enzymen bindet und so deren Aktivität blockiert. Diese Inhibition kann verschiedene biochemische Pfade beeinflussen und zu therapeutischen Wirkungen führen. Die genauen molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Ähnliche Verbindungen:

Ethyl-3-Amino-3-oxopropanoat: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Benzylgruppe.

Benzyl-3-Amino-2-oxopropanoat: Unterscheidet sich durch die Position der Oxogruppe.

Benzyl-3-Amino-3-hydroxypropanoat: Die Oxogruppe wird zu einer Hydroxylgruppe reduziert.

Einzigartigkeit: Benzyl-3-Amino-3-oxopropanoat ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Benzylgruppe erhöht seine Lipophilie, was möglicherweise seine Wechselwirkung mit biologischen Membranen und Zielen verbessert.

Wirkmechanismus

The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-amino-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.

Benzyl 3-amino-2-oxopropanoate: Differing by the position of the oxo group.

Benzyl 3-amino-3-hydroxypropanoate: The oxo group is reduced to a hydroxyl group.

Uniqueness: Benzyl 3-amino-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

benzyl 3-amino-3-oxopropanoate |

InChI |

InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |

InChI-Schlüssel |

IMCUOTYDORHFCN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)

![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)

![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)